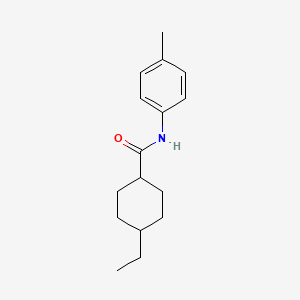

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide

Description

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

4-ethyl-N-(4-methylphenyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H23NO/c1-3-13-6-8-14(9-7-13)16(18)17-15-10-4-12(2)5-11-15/h4-5,10-11,13-14H,3,6-9H2,1-2H3,(H,17,18) |

InChI Key |

XAQXYECWPMEIRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are amines or alcohols.

Substitution: The products depend on the nucleophile used, often resulting in substituted amides or esters.

Scientific Research Applications

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and substituents of 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide with analogous compounds:

Key Observations :

Analysis :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves converting cyclohexanecarboxylic acid derivatives to acyl chlorides (e.g., using thionyl chloride) followed by coupling with substituted anilines. Optimization includes controlling reaction temperature (e.g., reflux in anhydrous benzene), stoichiometric ratios of reactants, and purification via column chromatography. Detailed characterization (NMR, IR, mass spectrometry) is critical to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer : Key techniques include:

- 1H/13C NMR to confirm cyclohexane ring conformation and substituent positions.

- IR spectroscopy to validate carboxamide C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively).

- Mass spectrometry for molecular ion verification.

Conflicting data may arise from impurities or tautomerism; replicate experiments under controlled conditions (e.g., dry solvents, inert atmosphere) and advanced methods like 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. How can researchers design solubility and stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct systematic solubility tests in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or HPLC. Stability studies should monitor degradation via accelerated aging (e.g., 40°C/75% RH) and LC-MS to identify breakdown products. Buffer systems (pH 1–12) can assess pH-dependent stability .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformation of this compound, and how do they inform experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) identifies binding modes with target proteins (e.g., enzymes or receptors). These models guide functional group modifications (e.g., fluorination of the phenyl ring) to enhance binding affinity, which is validated experimentally via SPR or ITC .

Q. How can contradictory biological activity data (e.g., varying IC50 values in enzyme assays) be systematically addressed?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer composition, enzyme lot variability). Standardize protocols using reference inhibitors, validate with dose-response curves (3+ replicates), and apply statistical tools (e.g., ANOVA, Grubbs’ test for outliers). Cross-validate findings in cell-based assays to confirm target engagement .

Q. What methodologies enable the synthesis of structurally diverse derivatives while maintaining the carboxamide core for SAR studies?

- Methodological Answer : Focus on modular synthesis:

- Core modifications : Introduce substituents (e.g., halogens, nitro groups) on the 4-methylphenyl ring via electrophilic substitution.

- Side chain variations : Replace the ethyl group with branched alkyls or cycloalkyls via reductive amination or Grignard reactions.

- High-throughput screening : Use parallel synthesis in 96-well plates with automated purification to generate libraries for SAR .

Q. How can researchers integrate machine learning to predict novel applications (e.g., material science) of this compound?

- Methodological Answer : Train ML models on datasets of similar carboxamides’ electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and correlate with experimental outcomes (e.g., OLED efficiency). Use QSAR models to prioritize derivatives for optoelectronic testing. Validate predictions with cyclic voltammetry and thin-film conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.